Methyl salicylate
Overview
Description
Methyl salicylate, also known as oil of wintergreen, is an organic ester naturally produced by many species of plants, particularly wintergreens. It is the methyl ester of salicylic acid and is characterized by its sweet, minty aroma. This compound is commonly used in topical analgesics for the relief of musculoskeletal pain, as well as in flavoring agents for foods and beverages .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl salicylate can be synthesized through the esterification of salicylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction involves heating the mixture under reflux conditions for several hours, followed by distillation to remove excess methanol and purification of the product .
Industrial Production Methods: In industrial settings, this compound is produced by the esterification of salicylic acid with methanol using a continuous process. The reaction is typically carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then distilled and purified to meet commercial standards .
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis in the presence of aqueous base or acid to yield salicylic acid and methanol.
Saponification: This reaction involves the conversion of this compound to salicylic acid using a strong base such as sodium hydroxide.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide or sulfuric acid in aqueous solution.
Saponification: Sodium hydroxide in aqueous solution.
Major Products:
Hydrolysis and Saponification: Both reactions produce salicylic acid and methanol as the major products
Scientific Research Applications
Methyl salicylate has a wide range of applications in scientific research:
Mechanism of Action
Methyl salicylate acts as a counter-irritant by stimulating the superficial afferent nerves, leading to vasodilation and a reduction in pain in the deeper muscles. It is absorbed through the skin and exerts its effects by inhibiting cyclooxygenase, thereby reducing the formation of prostaglandins which are involved in pain and inflammation .
Comparison with Similar Compounds
Salicylic Acid: The parent compound of methyl salicylate, used primarily for its keratolytic and anti-inflammatory properties.
Acetylsalicylic Acid (Aspirin): A derivative of salicylic acid, widely used as an analgesic and anti-inflammatory agent.
Uniqueness: this compound is unique in its dual role as both a topical analgesic and a flavoring agent. Its pleasant aroma and ability to be absorbed through the skin make it particularly useful in topical formulations for pain relief .
Properties
IUPAC Name |
methyl 2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWPMRLSEDHDFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Record name | METHYL SALICYLATE | |
Source | CAMEO Chemicals | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7631-93-8 (hydrochloride salt) | |
Record name | Methyl salicylate [JAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119368 | |
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DSSTOX Substance ID |
DTXSID5025659 | |
Record name | Methyl salicylate | |
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Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl salicylate appears as colorless yellowish or reddish liquid with odor of wintergreen. (USCG, 1999), Colorless, yellow, or red liquid with a wintergreen odor; [HSDB] Clear slightly yellow-green liquid; [MSDSonline], Liquid, colourless to yellowish liquid with a characteristic wintergreen odour | |
Record name | METHYL SALICYLATE | |
Source | CAMEO Chemicals | |
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Record name | Methyl salicylate | |
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Record name | Methyl 2-hydroxybenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |
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Record name | Methyl salicylate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/ | |
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Boiling Point |
432 °F at 760 mmHg (NTP, 1992), 220-224, 220-224 °C, 222.00 to 224.00 °C. @ 760.00 mm Hg | |
Record name | METHYL SALICYLATE | |
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Record name | Methyl salicylate | |
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Record name | METHYL SALICYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |
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Record name | Methyl 2-hydroxybenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |
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Flash Point |
205 °F (NTP, 1992), 205 °F (96 °C) (Closed cup) | |
Record name | METHYL SALICYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17825 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYL SALICYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble, SOL IN CHLOROFORM, ETHER; MISCIBLE WITH ALC, GLACIAL ACETIC ACID, SOL IN DIETHYL ETHER, SOLUBLE IN MOST COMMON ORGANIC SOLVENTS, Sol in water: 0.74%w @ 30 °C, 0.7 mg/mL at 30 °C, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | METHYL SALICYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17825 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl salicylate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09543 | |
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Record name | METHYL SALICYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyl 2-hydroxybenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Methyl salicylate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.174 (USCG, 1999) - Denser than water; will sink, 1.184 @ 25 °C/25 °C, DENSITY OF NATURAL ESTER IS ABOUT 1.180, 1.176-1.185 | |
Record name | METHYL SALICYLATE | |
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Record name | METHYL SALICYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyl salicylate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
5.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.2 | |
Record name | METHYL SALICYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17825 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYL SALICYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |
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Vapor Pressure |
0.0975 mmHg at 68 °F ; 1 mmHg at 129 °F (NTP, 1992), 0.03 [mmHg], Vapor pressure = 0.0343 mm Hg @ 25 °C | |
Record name | METHYL SALICYLATE | |
Source | CAMEO Chemicals | |
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Record name | Methyl salicylate | |
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Record name | METHYL SALICYLATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |
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Mechanism of Action |
Counter-irritation is thought to be effective at alleviating musculoskeletal pain as the irritation of the sensory nerve endings is thought to alter or offset pain in the underlying muscle or joints that are served by the same nerves. This is thought to mask the underlying musculoskeletal pain and discomfort. When applied topically, methyl salicylate is thought to penetrate the skin and underlying tissues where it reversibly inhibits cyclooxygenase enzyme and locally and peripherally prevents the production of inflammatory mediators such as prostaglandin and thromboxane A2. | |
Record name | Methyl salicylate | |
Source | DrugBank | |
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Color/Form |
COLORLESS, YELLOWISH OR REDDISH, OILY LIQ | |
CAS No. |
119-36-8 | |
Record name | METHYL SALICYLATE | |
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Record name | Methyl salicylate | |
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Record name | Methyl salicylate [JAN:NF] | |
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Record name | methyl salicylate | |
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Record name | Methyl salicylate | |
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Record name | Methyl salicylate | |
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Record name | Methyl salicylate | |
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Record name | METHYL SALICYLATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |
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Record name | Methyl 2-hydroxybenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
16.5 °F (NTP, 1992), -8.6 °C | |
Record name | METHYL SALICYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17825 | |
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Record name | Methyl salicylate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09543 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | METHYL SALICYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyl 2-hydroxybenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.